molecular formula C16H26N4O3 B2950278 tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate CAS No. 1353987-31-1

tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B2950278
CAS No.: 1353987-31-1
M. Wt: 322.409
InChI Key: CUGUVGZAPBQWST-UHFFFAOYSA-N
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Description

Chemical Structure & Properties The compound tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS: 1353947-49-5) is a piperidine-based derivative featuring a methoxy-substituted pyrimidine ring and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₆H₂₆N₄O₃, with a molecular weight of 322.41 g/mol . The Boc group enhances solubility in organic solvents, while the methoxy-pyrimidine moiety may contribute to biological interactions, such as kinase inhibition or receptor binding, though specific activity data for this compound remains unpublished.

For example, tert-butyl piperidin-4-ylcarbamate derivatives are often acylated or alkylated to introduce functional groups, as seen in the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate .

Safety & Handling
The compound is classified under GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Precautionary measures include wearing protective gloves and eye/face protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[(6-methoxypyrimidin-4-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)20-8-6-12(7-9-20)19(4)13-10-14(22-5)18-11-17-13/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGUVGZAPBQWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Core: : The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.

  • Introduction of Methoxy Group: : The methoxy group is introduced via nucleophilic substitution reactions using methanol under acidic or basic conditions.

  • Attachment of tert-Butyl Ester Group: : The tert-butyl ester group is introduced through esterification reactions using tert-butanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves the use of reactors capable of handling high temperatures and pressures, along with efficient separation and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), chromium(VI) compounds

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Alkyl halides, amines, acidic or basic conditions

Major Products Formed

  • Oxidation: : Oxidized derivatives of the compound

  • Reduction: : Reduced derivatives of the compound

  • Substitution: : Substituted derivatives with different functional groups

Scientific Research Applications

Tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Utilized in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules. The molecular targets and pathways involved can vary based on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogues: Positional and Substitutent Variations

The target compound belongs to a broader class of Boc-protected piperidine-pyrimidine derivatives. Key structural analogs include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source
tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate 1353955-46-0 C₁₅H₂₄N₄O₃ 308.38 Lacks methyl group on the amino linker
tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate 1404192-12-6 C₁₆H₂₆N₄O₃ 322.41 Methylamino group on piperidine-3-position
tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate 1353989-79-3 C₁₈H₂₉N₅O₂S 387.52 Cyclopropylamino substituent on pyrimidine
tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate 1261235-28-2 C₁₆H₂₅ClN₄O₂S 388.91 Chloro and methylthio substituents on pyrimidine

Key Observations :

  • Positional Isomerism: The placement of the methylamino group on the piperidine ring (4-position vs.
  • Substituent Effects : The methoxy group in the target compound enhances electron density on the pyrimidine ring compared to chloro or methylthio groups, which may influence solubility and reactivity .
  • Molecular Weight & Lipophilicity: Analogs with bulkier substituents (e.g., cyclopropylamino) exhibit higher molecular weights and lipophilicity, impacting pharmacokinetic properties like membrane permeability .

Biological Activity

tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate, commonly referred to by its CAS number 1353987-31-1, is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N4O3C_{16}H_{26}N_{4}O_{3}, with a molecular weight of 322.41 g/mol. The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a methoxypyrimidine moiety.

Structural Representation

PropertyValue
CAS Number1353987-31-1
Molecular FormulaC16H26N4O3
Molecular Weight322.41 g/mol
Purity95%

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The methoxypyrimidine component suggests potential activity in modulating pathways relevant to cancer and neurodegenerative diseases.

Anticancer Activity

A study highlighted the role of pyrimidine derivatives in inhibiting cell proliferation in cancer cell lines. For instance, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of A431 vulvar epidermal carcinoma cell line proliferation, suggesting that similar mechanisms may be applicable to this compound .

Neuroprotective Effects

Research into other piperidine derivatives has suggested neuroprotective properties, potentially through modulation of neurotransmitter systems. The presence of the methoxypyrimidine group may enhance this effect by influencing signaling pathways associated with neurodegeneration .

Case Study 1: Anticancer Activity

In vitro studies on pyrimidine analogs revealed that compounds with similar structures inhibited cancer cell migration and invasion significantly. This suggests that this compound could be evaluated for its anticancer properties in future research .

Case Study 2: Antimicrobial Testing

A comparative analysis of piperidine derivatives demonstrated their effectiveness against various bacterial strains. Compounds with similar functional groups were effective at low concentrations against resistant strains, indicating that further exploration of this compound's antimicrobial properties could yield promising results .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

  • Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
  • Step 2 : Introduction of the 6-methoxypyrimidin-4-yl moiety via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling.
  • Reagents : Use Pd catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (Cs₂CO₃) in anhydrous solvents (DMF or THF) under inert atmosphere .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation. Avoid contact with strong oxidizers (e.g., peroxides) due to incompatibility .
  • Storage : Store in airtight containers at -20°C in a dry, dark environment. Shelf life extends to 2 years under these conditions .

Q. What spectroscopic techniques are recommended for structural characterization?

  • 1H/13C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and methoxypyrimidine signals (δ ~3.9 ppm for OCH₃).
  • HRMS : Validate molecular weight (calculated for C₁₆H₂₅N₅O₃: 335.19 g/mol).
  • FT-IR : Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹) and pyrimidine ring vibrations .

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